molecular formula C12H9F2NO5 B8161895 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate

2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate

Cat. No.: B8161895
M. Wt: 285.20 g/mol
InChI Key: LVUNPZVNIMKCMI-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a pyrrolidinone ring and a benzoate ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate typically involves the reaction of 4-(difluoromethoxy)benzoic acid with 2,5-dioxopyrrolidin-1-yl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new pharmaceuticals and materials with tailored properties .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(difluoromethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO5/c13-12(14)19-8-3-1-7(2-4-8)11(18)20-15-9(16)5-6-10(15)17/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUNPZVNIMKCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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